1-(5-Bromo-2-ethoxybenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine
Overview
Description
1-(5-Bromo-2-ethoxybenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine is a complex organic compound that belongs to the class of sulfonyl piperazines. This compound is characterized by the presence of a bromine atom, an ethoxy group, and a sulfonyl group attached to a benzene ring, which is further connected to a piperazine ring substituted with a dimethylphenyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 1-(5-Bromo-2-ethoxybenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes:
Ethoxylation: The ethoxy group is introduced via an etherification reaction, where the brominated benzene is reacted with an ethyl alcohol in the presence of a strong acid catalyst.
Sulfonylation: The sulfonyl group is added through a sulfonation reaction, typically using sulfur trioxide or chlorosulfonic acid.
Piperazine Substitution: The final step involves the nucleophilic substitution of the sulfonylated benzene with 4-(2,4-dimethylphenyl)piperazine under basic conditions.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
1-(5-Bromo-2-ethoxybenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.
Substitution: The bromine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ethoxy group can be hydrolyzed to a hydroxyl group using acidic or basic hydrolysis conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(5-Bromo-2-ethoxybenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-ethoxybenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The sulfonyl group is known to be a strong electron-withdrawing group, which can influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
1-(5-Bromo-2-ethoxybenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine can be compared with other sulfonyl piperazines, such as:
1-(4-Methylbenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine: Similar structure but lacks the bromine and ethoxy groups.
1-(4-Chlorobenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine: Contains a chlorine atom instead of bromine.
1-(4-Nitrobenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine: Contains a nitro group instead of bromine and ethoxy groups.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
1-(5-bromo-2-ethoxyphenyl)sulfonyl-4-(2,4-dimethylphenyl)piperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BrN2O3S/c1-4-26-19-8-6-17(21)14-20(19)27(24,25)23-11-9-22(10-12-23)18-7-5-15(2)13-16(18)3/h5-8,13-14H,4,9-12H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKFUIUZTPXFSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCN(CC2)C3=C(C=C(C=C3)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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